molecular formula C12H15ClO2 B1356411 2-(3,5-Dimethylphenoxy)butanoyl chloride CAS No. 66227-19-8

2-(3,5-Dimethylphenoxy)butanoyl chloride

Cat. No.: B1356411
CAS No.: 66227-19-8
M. Wt: 226.7 g/mol
InChI Key: YQCBRBMIKOTNPC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)butanoyl chloride is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics. It is known for its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)butanoyl chloride typically involves the reaction of 2-(3,5-dimethylphenoxy)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(3,5-Dimethylphenoxy)butanoic acid+SOCl22-(3,5-Dimethylphenoxy)butanoyl chloride+SO2+HCl\text{2-(3,5-Dimethylphenoxy)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(3,5-Dimethylphenoxy)butanoic acid+SOCl2​→2-(3,5-Dimethylphenoxy)butanoyl chloride+SO2​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and consistent quality of the final product.

Types of Reactions:

    Nucleophilic Substitution: The acyl chloride group in this compound is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.

    Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 2-(3,5-dimethylphenoxy)butanoic acid and hydrochloric acid.

    Reduction: Reduction of the acyl chloride can yield the corresponding alcohol, 2-(3,5-dimethylphenoxy)butanol.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and water.

    Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during nucleophilic substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Acids: Formed by hydrolysis.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)butanoyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for proteomics research, aiding in the study of protein functions and interactions.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The reactivity of 2-(3,5-Dimethylphenoxy)butanoyl chloride is primarily due to the acyl chloride functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion, resulting in the formation of a new covalent bond.

Comparison with Similar Compounds

  • 2-(3,5-Dimethylphenoxy)acetyl chloride
  • 2-(3,5-Dimethylphenoxy)propionyl chloride
  • 2-(3,5-Dimethylphenoxy)valeryl chloride

Comparison: While these compounds share the 3,5-dimethylphenoxy group, they differ in the length and structure of the acyl chain. This variation affects their reactivity and the types of products they form. 2-(3,5-Dimethylphenoxy)butanoyl chloride is unique due to its specific chain length, which can influence its steric and electronic properties, making it suitable for particular synthetic applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCBRBMIKOTNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530565
Record name 2-(3,5-Dimethylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66227-19-8
Record name 2-(3,5-Dimethylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(3,5-dimethylphenoxy)-butyric acid [849 g (4.1 moles)], 1075 ml toluene, and 8 ml dimethylformamide was heated to 60° C. in a 5-liter flask fitted with a gas inlet tube, a stirrer, a thermometer and a dry ice condenser. Phosgene, 472 g (4.8 moles), was passed into the solution at 60°-70° C. The mixture was then heated at 60°-70° C. for thirty minutes. The dry ice condenser was then replaced with a water-cooled condenser and the solution was purged with nitrogen to remove excess phosgene and HCl. After 2 hours, purging was discontinued and the solution was vacuum stripped to leave 2-(3,5-dimethylphenoxy)butyryl chloride, 931 g (101% yield), nD30 1.5050.
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